4-(5-Fluoro-2-hydroxyphenyl)benzoic acid
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Overview
Description
4-(5-Fluoro-2-hydroxyphenyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-fluoro-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 4-bromobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient use of catalysts, and implementing robust purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(5-Fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 4-(5-Fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the fluorine atom, which affects its reactivity and interactions.
5-Fluoro-2-hydroxybenzoic acid: Lacks the benzoic acid moiety, limiting its applications in certain synthetic routes.
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSEBRLDVTTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680781 |
Source
|
Record name | 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225847-06-2 |
Source
|
Record name | 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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